ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups such as chloro, methyl, and benzyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 7-hydroxy-4-methylcoumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry dimethylformamide (DMF) . This reaction leads to the formation of the desired compound through nucleophilic substitution and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis platforms can streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:
7-hydroxy-4-methylcoumarin: Lacks the chloro and benzyl groups, resulting in different chemical properties and reactivity.
6-chloro-4-methylcoumarin: Similar structure but without the benzyl group, leading to variations in biological activity.
7-[(3-methylbenzyl)oxy]-4-methylcoumarin: Lacks the chloro group, which may affect its chemical stability and reactivity.
The unique combination of functional groups in this compound imparts distinct properties that make it valuable for various applications in scientific research.
Biological Activity
Ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate, a synthetic compound derived from chromenone, has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C23H23ClO5 |
Molecular Weight | 414.879 g/mol |
CAS Number | 843625-00-3 |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 569.6 ± 50.0 °C |
Flash Point | 200.1 ± 29.1 °C |
LogP | 6.36 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit:
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines, indicating a potential role in cancer therapy.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, similar to other chromenone derivatives.
- Antimicrobial Effects : Research indicates that derivatives of chromenone possess antimicrobial properties, suggesting a possible application in treating infections.
Antitumor Activity
A study evaluating the effects of chromenone derivatives on human tumor cells demonstrated that certain structural modifications enhance cytotoxicity against various cancer cell lines, including HepG2 and DLD cells. This compound's structure may provide similar or enhanced activity due to its specific substituents .
Anti-inflammatory Mechanisms
Research on related compounds has shown that they can inhibit the expression of pro-inflammatory cytokines in vitro. For instance, a derivative with a similar core structure exhibited significant inhibition of IL-6 and TNF-alpha production in macrophages . This suggests that ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-y}propanoate could also exert anti-inflammatory effects.
Antimicrobial Activity
In vitro studies have revealed that certain chromenone derivatives possess broad-spectrum antibacterial activity at low MIC values (15.62 µg/ml) against various bacterial strains . This highlights the potential for ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-y}propanoate to be developed as an antimicrobial agent.
Properties
Molecular Formula |
C23H23ClO5 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H23ClO5/c1-4-27-22(25)9-8-17-15(3)18-11-19(24)21(12-20(18)29-23(17)26)28-13-16-7-5-6-14(2)10-16/h5-7,10-12H,4,8-9,13H2,1-3H3 |
InChI Key |
XMHOIXFJTGZSCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC(=C3)C)Cl)C |
Origin of Product |
United States |
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